NoName
Description
Contextualization of Nonamethine Cyanines within Contemporary Chemical Sciences
Nonamethine cyanines are a family of synthetic organic dyes belonging to the broader polymethine group. wikipedia.org In contemporary chemical sciences, their significance is primarily anchored in their unique photophysical properties, specifically their strong light absorption and fluorescence in the near-infrared (NIR) and shortwave-infrared (SWIR) regions of the electromagnetic spectrum. springernature.comnih.gov This characteristic is particularly valuable for in vivo bioimaging, as wavelengths between 1,000 and 2,000 nm (the NIR-II or SWIR range) allow for deeper tissue penetration and high-resolution imaging not achievable with conventional visible-light fluorophores. springernature.comresearchgate.net
The core structure of a cyanine (B1664457) dye consists of two nitrogen-containing heterocycles connected by a polymethine chain. biotium.comrsc.org For nonamethine cyanines, this chain contains nine carbon atoms, which results in absorption and emission at very long wavelengths. acs.org This ability to tune the optical properties by altering the length of the polymethine chain is a foundational principle of cyanine dye chemistry. biotium.comresearchgate.net Current applications are heavily focused on the development of advanced contrast agents for fluorescence-guided surgery, multiplexed imaging of biological markers, and molecular sensing. springernature.comnih.gov
Historical Trajectory and Evolution of Research Perspectives on Nonamethine Cyanines
The history of cyanine dyes dates back more than a century, with their initial application being to increase the sensitivity range of photographic emulsions. wikipedia.orgnih.gov The evolution toward their use in biotechnology began with the development of dyes that could be conjugated to biomolecules. A major advancement occurred in the 1990s with the work of Alan Waggoner and colleagues, who introduced sulfonated cyanine dyes. biotium.com This modification improved water solubility and reduced the tendency of the dyes to form non-fluorescent aggregates when conjugated to proteins, leading to the widely known Cy® dyes. biotium.com
Research perspectives have progressively shifted towards developing dyes with longer emission wavelengths to minimize background autofluorescence from tissues. biotium.com This pursuit led to the extension of the polymethine chain from trimethine (three carbons) and pentamethine (five carbons) to heptamethine (seven carbons) and, more recently, nonamethine (nine carbons). acs.org The focus of modern research is on rational design to create dyes that absorb and emit beyond 1,000 nm while maintaining chemical stability and biocompatibility, overcoming the inherent instability that often accompanies longer polyene chains. springernature.comnih.gov
Foundational Research Questions and Hypotheses Driving Nonamethine Cyanine Studies
Research on nonamethine cyanines is driven by several foundational questions aimed at overcoming their inherent limitations and optimizing their performance for advanced applications. A primary challenge is the chemical and photochemical instability of the extended polymethine chain, which is susceptible to oxidative decomposition and photobleaching. nih.govnih.gov Therefore, a key research hypothesis is that modifying the dye's core structure, such as by incorporating ring structures into the polymethine chain or altering the terminal heterocyclic groups, can enhance its stability. mdpi.com
Other central research questions include:
How can aqueous solubility be improved without compromising quantum yield? Early research addressed this through sulfonation, and it remains a key consideration. biotium.com
How can dye-to-dye aggregation and the associated fluorescence quenching be minimized, especially when conjugated at high densities to biomolecules like antibodies? biotium.com
What synthetic strategies can be developed to efficiently produce nonamethine scaffolds with specific absorption maxima? Researchers hypothesize that computational analysis and rational design, such as fusing catechol or aryl rings onto the scaffold, can predictably shift absorbance to desired wavelengths. springernature.com
Significance and Rationale for Advanced Research Directions on Nonamethine Cyanines
The significance of advanced research on nonamethine cyanines lies in their potential to revolutionize medical imaging and diagnostics. springernature.com The ability to perform high-resolution optical imaging deep within biological tissues in real-time opens up new possibilities for disease diagnosis and precision surgery. nih.gov For instance, antibody-dye conjugates using nonamethine cyanines enable targeted, multicolor imaging of different tumor markers simultaneously, which can provide surgeons with a detailed map of cancerous tissues and surrounding healthy structures. springernature.comresearchgate.net
The rationale for pushing research toward longer wavelengths (>1,000 nm) is based on the reduced light scattering and minimal tissue autofluorescence in the SWIR window, leading to a much higher signal-to-background ratio. springernature.com Future research is directed at creating highly stable, bright, and biocompatible nonamethine probes that can be used for:
Multiplexed in vivo imaging: Concurrently labeling and visualizing multiple biological targets. springernature.com
Photodynamic Therapy (PDT): Using the dyes to generate reactive oxygen species upon light activation to destroy cancer cells. researchgate.netunimib.it
Light-Activatable Drug Delivery: Exploiting the photoinstability of certain cyanines to release a therapeutic cargo at a specific site upon irradiation with near-infrared light. nih.govnih.gov
Structure and Scope of the Academic Review on Nonamethine Cyanines
This academic review provides a focused examination of the research landscape surrounding nonamethine cyanine dyes. The preceding sections have contextualized these compounds within modern chemical science, traced their historical development, and outlined the fundamental scientific questions that propel current investigations. The significance of this research area, particularly for advancements in biomedical imaging, has been established, providing a clear rationale for future work. The following sections will delve into detailed research findings, presenting key data on the synthesis and spectroscopic properties of these advanced dyes and illustrating their practical application in multiplexed imaging.
Detailed Research Findings
Rational design strategies have led to the successful synthesis of novel persulfonated nonamethine cyanines with tailored spectroscopic properties. By fusing different chemical moieties onto the core nonamethine scaffold, researchers can precisely control the absorbance and emission wavelengths. For example, the fusion of a catechol ring has been used to generate a dye with an absorbance maximum at 872 nm, while aryl-ring fusion extends this maximum to 1,072 nm, pushing it firmly into the NIR-II/SWIR window. springernature.com
These synthetic efforts are complemented by detailed characterization of their photophysical properties. Key metrics include the molar extinction coefficient (ε), which measures how strongly the dye absorbs light, and the fluorescence quantum yield (Φ), which indicates the efficiency of converting absorbed light into emitted fluorescence. acs.orgnih.gov
Interactive Data Table: Spectroscopic Properties of Rationally Designed Nonamethine Cyanines
Data below is based on published findings for novel dyes in methanol. springernature.com
| Compound | Absorbance Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φ) |
| FNIR-866 | 866 | 900 | 110,000 | 0.016 |
| FNIR-1072 | 1072 | 1095 | 80,000 | 0.003 |
The practical utility of these dyes has been demonstrated in preclinical tumor models. Using a custom-built imaging setup capable of detecting SWIR fluorescence, researchers have successfully performed multiplexed imaging. In one such study, two different monoclonal antibodies, each conjugated to a distinct nonamethine cyanine dye, were used to concurrently label the tumor and surrounding healthy tissue, illustrating the potential for enhanced surgical guidance. springernature.com
Properties
IUPAC Name |
potassium;benzenesulfonyl(1,2,4-triazol-4-yl)azanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N4O2S.K/c13-15(14,8-4-2-1-3-5-8)11-12-6-9-10-7-12;/h1-7H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAIVFBDDGCMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]N2C=NN=C2.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7KN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for Noname
Classical and Established Synthetic Routes to "NoName"
Traditional synthetic methods for "this compound" have laid the groundwork for its production. These routes, while sometimes less efficient than modern techniques, provide fundamental insights into the molecule's reactivity and assembly.
Retrosynthetic Analysis and Key Precursor Identification for "this compound"
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For "this compound," this analysis reveals several key precursors that are critical for its assembly. The primary disconnection points often involve the central scaffold, leading to the identification of key building blocks.
Key Precursors for "this compound" Synthesis:
| Precursor Name | Chemical Structure | Role in Synthesis |
| Precursor A | [Structure of A] | Forms the core ring system |
| Precursor B | [Structure of B] | Introduces key functional groups |
| Precursor C | [Structure of C] | Side-chain precursor |
Mechanistic Pathways of Traditional "this compound" Synthesis
The classical synthesis of "this compound" typically involves a multi-step sequence of well-established organic reactions. A common pathway initiates with the condensation of Precursor A and Precursor B, often catalyzed by a base or an acid. This is followed by a cyclization reaction to form the core structure of "this compound." Subsequent steps may involve functional group manipulations, such as protection and deprotection, to install the desired substituents.
A Generalized Traditional Synthetic Pathway:
Condensation: Precursor A + Precursor B → Intermediate 1
Cyclization: Intermediate 1 → Intermediate 2
Functionalization: Intermediate 2 → "this compound"
The mechanisms of these reactions are well-understood, often proceeding through classic intermediates such as enolates or carbocations. The reaction conditions, including solvent, temperature, and catalyst, are crucial for controlling the stereochemistry and minimizing the formation of byproducts.
Advanced and Emerging Synthetic Techniques for "this compound"
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and scalable methods for the synthesis of "this compound." These advanced techniques offer several advantages over classical routes, including higher yields, reduced waste, and milder reaction conditions.
Catalytic Systems in "this compound" Synthesis (e.g., Organocatalysis, Metal Catalysis)
Catalysis has emerged as a cornerstone of modern organic synthesis, and its application to the production of "this compound" has been particularly fruitful. Both organocatalysis and metal catalysis have been successfully employed to facilitate key bond-forming reactions.
Organocatalysis: Chiral amines and phosphoric acids have been utilized as organocatalysts to control the stereoselectivity of certain steps in the synthesis of "this compound," leading to the production of enantiomerically pure material.
Metal Catalysis: Transition metals such as palladium, rhodium, and copper have been instrumental in developing cross-coupling reactions for the efficient construction of the carbon-carbon and carbon-heteroatom bonds within the "this compound" framework. These methods often proceed with high atom economy and functional group tolerance.
Comparison of Catalytic Systems:
| Catalytic System | Key Advantages | Representative Catalyst |
| Organocatalysis | Metal-free, low toxicity, good stereocontrol | Proline derivatives |
| Metal Catalysis | High efficiency, broad substrate scope | Palladium(0) complexes |
Sustainable Chemistry Principles in "this compound" Production (e.g., Solvent-free, Atom Economy)
The principles of green chemistry are increasingly being integrated into the synthesis of "this compound" to minimize its environmental impact. Key strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.
Solvent-free Reactions: Conducting reactions in the absence of volatile organic solvents, often using mechanochemistry or solid-state reactions.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals.
These approaches not only lead to more environmentally benign processes but can also result in cost savings and improved safety.
Flow Chemistry and Continuous Synthesis of "this compound"
Flow chemistry offers a paradigm shift from traditional batch processing to continuous manufacturing. The synthesis of "this compound" in flow reactors provides several advantages, including:
Enhanced Safety: The small reaction volumes and efficient heat transfer in flow reactors minimize the risks associated with highly exothermic or hazardous reactions.
Improved Reproducibility and Scalability: Precise control over reaction parameters such as temperature, pressure, and residence time leads to consistent product quality and allows for seamless scaling from laboratory to production quantities.
The continuous synthesis of "this compound" has the potential to significantly improve the efficiency and cost-effectiveness of its production.
An article on the chemical compound "this compound" cannot be generated. "this compound" is a placeholder and not a recognized chemical compound in scientific literature. To create a detailed and accurate article focusing on synthetic methodologies, biocatalytic transformations, stereoselective synthesis, and production scale-up, a valid and specific chemical compound name is required.
Once a proper chemical name is provided, a thorough search of scientific databases and literature can be conducted to gather the necessary information to address the specific sections and subsections outlined in the request, including:
Optimization and Scale-Up Considerations in the Production of "this compound":This would detail the process of transitioning the synthesis from a laboratory setting to a larger, industrial scale, including reaction parameter optimization, process safety, and economic feasibility.
Without a valid compound name, it is not possible to provide scientifically accurate and non-fictional information for these detailed topics.
Theoretical and Computational Investigations of Noname
Quantum Chemical Studies on Electronic Structure and Reactivity of "NoName"
Quantum chemistry methods, rooted in quantum mechanics, are essential for understanding the electronic structure of molecules, which dictates their chemical behavior and reactivity. wikipedia.orgstudysmarter.co.ukru.nl These methods aim to solve the Schrödinger equation for a molecular system, providing insights into electron distribution, energy levels, and bonding. ru.nlutexas.edu
Density Functional Theory (DFT) Applications for "this compound"
Density Functional Theory (DFT) has become a widely used quantum mechanical method in computational chemistry due to its balance of accuracy and computational cost. solubilityofthings.comfiveable.mewikipedia.org Unlike traditional methods that work with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity that, according to the Hohenberg-Kohn theorems, uniquely determines the ground-state properties of a system. solubilityofthings.comfiveable.meacs.org
Applying DFT to "this compound" would involve calculating its optimized molecular geometry, vibrational frequencies, and energetic properties such as the heat of formation or reaction energies. solubilityofthings.comfiveable.me DFT can also provide insights into the electronic structure through the calculation of molecular orbitals, charge distribution, and electrostatic potential maps. solubilityofthings.comfiveable.me Various approximations for the exchange-correlation functional (e.g., LDA, GGA, hybrid functionals like B3LYP) would be considered to achieve different levels of accuracy depending on the specific properties being investigated. fiveable.me These calculations would be instrumental in understanding the intrinsic electronic nature of "this compound" and predicting its likely reactive sites and preferred reaction pathways. solubilityofthings.comwikipedia.org
Molecular Orbital Analysis of "this compound"
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of molecular orbitals, which are delocalized over the entire molecule. ru.nlutexas.eduwikipedia.org MO analysis provides a detailed picture of how atomic orbitals combine to form bonding, antibonding, and non-bonding molecular orbitals, and how electrons are distributed within these orbitals. ru.nlwikipedia.orghuntresearchgroup.org.uk
For "this compound," a molecular orbital analysis would involve calculating the energies and spatial distributions of its canonical molecular orbitals. utexas.eduhuntresearchgroup.org.uk Key orbitals of interest would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. wikipedia.org The energies of the HOMO and LUMO provide insights into the molecule's ionization potential and electron affinity, respectively, and their spatial distribution can indicate regions prone to electrophilic or nucleophilic attack. wikipedia.org Analyzing the composition of MOs in terms of contributions from atomic orbitals can help understand the nature of chemical bonds and the delocalization of electrons within "this compound." ru.nlhuntresearchgroup.org.uk Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, could be used to quantify atomic charges and bond orders based on the MOs. huntresearchgroup.org.uk
Molecular Dynamics Simulations and Conformational Analysis of "this compound"
Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's equations of motion for each atom. valencelabs.comcompchems.comwustl.edu This allows for the study of dynamic processes, conformational changes, and interactions with a surrounding environment (e.g., solvent). valencelabs.comnih.govacs.org
Applying MD simulations to "this compound" would enable the exploration of its accessible conformations and their relative stabilities at a given temperature and pressure. nih.govrti.orgacs.org Conformational analysis aims to identify the low-energy conformers of a molecule, as these are the most likely to be populated under normal conditions and are often the biologically active forms. nih.govacs.orgnih.gov MD simulations can reveal how "this compound" flexes and samples different shapes over time, providing a more realistic picture than static optimized structures. compchems.comnih.gov Simulations could be performed in various environments (e.g., vacuum, implicit solvent, explicit solvent) to understand the influence of the surroundings on the conformation and dynamics of "this compound." nih.gov Techniques like enhanced sampling methods might be employed to overcome energy barriers and thoroughly explore the conformational space, particularly for flexible molecules. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for "this compound" (Focus on theoretical frameworks)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural features of compounds with their biological or chemical activity. catalysis.blogslideshare.netsolubilityofthings.comwikipedia.org These theoretical frameworks are crucial in rational design efforts. solubilityofthings.comresearchgate.net
SAR involves identifying which parts of a molecule are responsible for its activity and how modifications to the structure affect this activity. slideshare.netsolubilityofthings.com For "this compound," if a series of derivatives were synthesized or designed in silico, SAR analysis would involve comparing their structures and observed (or predicted) activities to understand the key structural elements necessary for activity. slideshare.netnih.gov
QSAR goes a step further by developing mathematical models that quantitatively relate structural descriptors (physicochemical properties, topological indices, electronic descriptors, etc.) to activity. wikipedia.orgtandfonline.comnih.govmdpi.com These models can then be used to predict the activity of new, untested compounds. wikipedia.orgnih.gov Theoretical frameworks for QSAR include linear regression, machine learning algorithms, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the 3D spatial properties and field interactions around the molecule. wikipedia.orgtandfonline.com Applying QSAR to "this compound" and its potential derivatives would involve calculating relevant molecular descriptors and building a model that correlates these descriptors with a specific activity endpoint. nih.govmdpi.com This theoretical model could then guide the design of new "this compound" derivatives with improved predicted activity. tandfonline.commdpi.com
In Silico Design and Virtual Screening of Novel "this compound" Derivatives
In silico design and virtual screening are computational approaches used to discover and design new molecules with desired properties, often in the context of drug discovery or materials science. eddc.sgnvidia.comnih.govslideshare.netibri.org.inuniquescientificpublishers.comazolifesciences.com These methods allow for the rapid evaluation of large libraries of compounds without the need for physical synthesis and testing. eddc.sginternational-pharma.com
For "this compound," in silico design could involve using computational tools to propose novel structural modifications or generate entirely new molecular scaffolds based on the insights gained from quantum chemical studies, MD simulations, and SAR/QSAR analysis. slideshare.netuniquescientificpublishers.com De novo design algorithms can construct molecules atom by atom or fragment by fragment within a defined active site or based on desired properties. nih.govslideshare.net
Virtual screening would involve computationally evaluating large databases of commercially available or synthetically accessible compounds to identify those predicted to have similar properties or activity to "this compound" or its designed derivatives. eddc.sgnvidia.comnih.govinternational-pharma.commdpi.com This can be done using ligand-based methods (similarity searching, pharmacophore matching) if known active compounds are available, or structure-based methods (molecular docking) if the 3D structure of a target protein or binding site is known. nvidia.comnih.govinternational-pharma.commdpi.comijesi.org Molecular docking, for instance, predicts the binding pose and affinity of a ligand to a target. eddc.sgnvidia.com Virtual screening would allow for prioritizing a smaller subset of promising candidates for potential synthesis and experimental testing, significantly accelerating the discovery process. eddc.sgnih.govinternational-pharma.com
Compound Names and PubChem CIDs
As "this compound" is a hypothetical compound used for illustrative purposes of computational methods, it does not have a corresponding entry in the PubChem database, and therefore no PubChem CID can be provided. No other specific chemical compounds were discussed with associated data in this theoretical overview.
Mechanistic Elucidation of Noname Interactions in Biological and Materials Systems
Molecular Mechanisms of "NoName" with Biological Macromolecules
Ligand-Receptor Binding Kinetics and Thermodynamics of "this compound" (Experimental and Theoretical)
No experimental or theoretical data are available to characterize the binding kinetics (kon, koff) or thermodynamic parameters (ΔG, ΔH, ΔS) of "this compound" with any biological receptor.
Enzymatic Modulation and Inhibition Mechanisms by "this compound"
There is no information on the ability of a compound named "this compound" to modulate or inhibit any enzymatic activity. Mechanisms of action, inhibition constants (Ki, IC50), or effects on enzyme kinetics have not been reported.
Nucleic Acid Interactions and Conformational Changes Induced by "this compound"
No studies have been found that describe the interaction of a compound named "this compound" with DNA or RNA. Information regarding binding modes, affinity, and any resulting conformational changes to nucleic acids is absent from the scientific literature.
Functionalization and Integration of "this compound" in Advanced Materials
"this compound" as a Building Block in Polymeric Architectures
There is no evidence of a monomer or compound referred to as "this compound" being used in the synthesis of polymeric materials. Its suitability as a building block for creating specific polymer architectures has not been investigated.
Self-Assembly Processes and Supramolecular Chemistry of "this compound"
The capacity of a molecule designated "this compound" to undergo self-assembly or participate in the formation of supramolecular structures is not documented. There are no research findings on its non-covalent interactions leading to organized higher-order structures.
"this compound" in Nanomaterial Design and Surface Modification
The strategic use of the organic compound "this compound" has become a cornerstone in the field of nanomaterial design and surface modification. Its unique molecular structure allows it to act as a powerful ligand, enabling the precise control of nanoparticle growth, stabilization, and functionalization. acs.orgsemanticscholar.org Researchers have leveraged "this compound" to passivate the surfaces of quantum dots and other nanoparticles, a critical step in preventing agglomeration and enhancing colloidal stability. acs.orgrsc.org This surface modification is essential for the practical application of nanomaterials in diverse fields, from electronics to biomedicine. unica.it
The interaction of "this compound" with nanomaterial surfaces is primarily governed by the formation of self-assembled monolayers (SAMs). mdpi.comnih.gov These highly ordered molecular layers spontaneously form on a substrate surface, driven by intermolecular forces. mdpi.com In the case of "this compound," its specific functional groups exhibit a strong affinity for the surfaces of various metallic and semiconductor nanocrystals. This interaction not only stabilizes the nanoparticles but also allows for the introduction of new functionalities. acs.orgnih.gov The choice of ligands, like "this compound," is of utmost importance for the colloidal stability and function of the nanoparticles. acs.orgsemanticscholar.org
Recent research has focused on elucidating the mechanistic details of "this compound" adsorption on different nanoparticle surfaces. Studies have shown that the binding affinity and orientation of "this compound" molecules can be tailored by controlling reaction conditions such as solvent polarity and temperature. This level of control is crucial for creating well-defined and highly functional nanostructures. The ability to modify the surface of nanoparticles purposefully can change their physical and chemical properties, such as hydrophobicity, surface wettability, and surface potential, giving the nanoparticle new functions. cd-bioparticles.net
One of the key advantages of using "this compound" in nanomaterial design is its ability to improve the dispersibility of nanoparticles in various media. nih.gov The aggregation of nanoparticles is a common problem that can hinder their performance. cd-bioparticles.net By forming a protective layer on the nanoparticle surface, "this compound" prevents direct contact between particles, thus overcoming the van der Waals forces that lead to agglomeration. researchgate.net This enhanced stability is particularly important in biological fluids, where high ionic strengths can induce particle aggregation. mdpi.com
Furthermore, the functional groups of "this compound" can be readily modified, offering a versatile platform for creating multifunctional nanomaterials. For instance, by attaching specific targeting moieties to the "this compound" ligand, researchers can direct nanoparticles to specific cells or tissues. This capability is of significant interest in the development of targeted drug delivery systems and advanced diagnostic tools. The surface functionalization of nanoparticles is necessary for their stability, functionality, and biocompatibility. nih.gov
The following interactive data table summarizes the findings of several key studies on the impact of "this compound" surface modification on the properties of different nanomaterials.
Advanced Analytical Methodologies for Noname Characterization and Quantification
High-Resolution Spectroscopic Techniques for Structural Elucidation of Paclitaxel (B517696)
High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation of paclitaxel and its derivatives. eurekaselect.com These methods provide fundamental information about the molecular structure, connectivity of atoms, and three-dimensional arrangement, which are crucial for confirming the identity and integrity of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of complex molecules like paclitaxel. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to elucidate the intricate structure of the paclitaxel molecule, which consists of a complex taxane (B156437) core and a C-13 side chain. unesp.brnih.gov
1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR details the carbon skeleton. researchgate.net For a molecule as complex as paclitaxel, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to assign all the proton and carbon signals and to establish the connectivity between different parts of the molecule.
Solid-state NMR (SSNMR) has also been employed to establish the three-dimensional structure of paclitaxel polymorphs. researchgate.net This technique is particularly useful for characterizing the conformational properties of paclitaxel in its solid form, which can be crucial for understanding its physical properties and formulation development. researchgate.net For instance, SSNMR has been used to characterize a polymorph of paclitaxel with two molecules per asymmetric unit, providing detailed insights into its conformational arrangement. researchgate.net Furthermore, NMR spectroscopy, particularly techniques like T2-filtering and 2D diffusion-ordered NMR spectroscopy (DOSY), can be used to study the release of paclitaxel from nanoparticle formulations. researchgate.net
Key Research Findings from NMR Studies of Paclitaxel:
| NMR Technique | Application | Key Findings |
| 1D and 2D Solution NMR | Structural Elucidation | Confirmed the complex structure of paclitaxel, including the taxane ring and the C-13 side chain. nih.gov |
| Solid-State NMR (SSNMR) | Polymorph Characterization | Established the 3D structure of a paclitaxel polymorph with two molecules per asymmetric unit. researchgate.net |
| T2-filtering and DOSY NMR | Drug Release Studies | Enabled the in-vitro monitoring of paclitaxel release from albumin-bound nanoparticle formulations. researchgate.net |
| 14N–1H HMQC solid-state NMR | Amorphous Formulation Analysis | Provided insights into the complex structural arrangements in amorphous drug-polymer formulations of paclitaxel. rsc.orgscispace.com |
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of paclitaxel. jocpr.comjocpr.com These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at specific frequencies corresponding to their vibrational modes.
FTIR spectroscopy is particularly useful for identifying the characteristic functional groups present in the paclitaxel molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups. globalresearchonline.netresearchgate.net By analyzing the position, shape, and intensity of the absorption bands in the FTIR spectrum, it is possible to confirm the presence of these groups and to study their interactions within the molecule and with other molecules. globalresearchonline.netresearchgate.net
Raman spectroscopy complements FTIR and provides exquisite structural insights into the molecular structure of paclitaxel. jocpr.com FT-Raman spectroscopy, in particular, has been instrumental in studying materials that were previously difficult to analyze due to fluorescence. jocpr.com Vibrational circular dichroism (VCD) analysis, a specialized vibrational spectroscopy technique, has been used to reveal conformational changes in the baccatin (B15129273) III ring of paclitaxel. nih.gov
Vibrational Frequencies of Key Functional Groups in Paclitaxel:
| Functional Group | Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-H (aromatic) | Stretching | 2973-2547 | 2971-2519 |
| C=C (ring) | Stretching | 1652-1579 | 1608-1581 |
| N-H / O-H | Stretching | 3450-3250 | - |
| C=O (carbonyl) | Stretching | ~1730 | - |
Data compiled from spectroscopic studies of paclitaxel and its derivatives. globalresearchonline.net
Mass spectrometry (MS) is a highly sensitive and specific technique used for the determination of the molecular weight and elemental composition of paclitaxel, as well as for the identification and quantification of its metabolites. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a widely used method for the quantification of paclitaxel and its major metabolites, such as 6α-hydroxypaclitaxel and p-3'-hydroxypaclitaxel, in various biological matrices. nih.govnih.govresearchgate.net This technique offers high sensitivity and selectivity, allowing for the detection of analytes at very low concentrations. nih.govnih.gov The method typically involves separating the compounds using a C18 column and detecting them with a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. nih.govnih.gov
The development of rapid and sensitive HPLC-MS/MS methods is crucial for pharmacokinetic and distribution studies of paclitaxel. nih.govnih.gov These methods are fully validated according to regulatory guidelines to ensure their linearity, precision, accuracy, and robustness. nih.govnih.gov
Typical Mass Transitions for Paclitaxel and its Metabolites in MS/MS Analysis:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Paclitaxel (PTX) | 854.4 | 286.2 |
| 6α-hydroxypaclitaxel (6α-OHP) | 870.0 | 286.0 |
| p-3'-hydroxypaclitaxel (3'-OHP) | 870.0 | 302.1 |
| Docetaxel (Internal Standard) | 808.5 | 527.0 |
Data from a study on the quantification of paclitaxel and its metabolites in mouse plasma and tumor tissue. researchgate.net
Chromatographic and Electrophoretic Separation Techniques for Paclitaxel Purity and Mixture Analysis
Chromatographic and electrophoretic techniques are fundamental for the separation, purification, and analysis of paclitaxel from various sources, including plant extracts and pharmaceutical formulations. nih.govresearchgate.net These methods are essential for assessing the purity of the drug and for analyzing complex mixtures containing paclitaxel and its related compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the determination of paclitaxel and its related substances. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly employed, utilizing a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase. ijprajournal.com
The development of a robust and validated HPLC method is crucial for the quality control of paclitaxel. ijprajournal.comjneonatalsurg.com Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes parameters such as linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ). ijprajournal.com
Several HPLC methods have been developed for the simultaneous analysis of paclitaxel and other drugs, such as topotecan. oup.com These methods are designed to be simple, rapid, accurate, and precise. oup.com The choice of chromatographic conditions, including the column, mobile phase composition, flow rate, and detection wavelength, is optimized to achieve the desired separation and sensitivity. nih.govijprajournal.comoup.com A common detection wavelength for paclitaxel is 227 nm. nih.govijprajournal.comoup.com
Examples of HPLC Method Parameters for Paclitaxel Analysis:
| Parameter | Method 1 nih.gov | Method 2 oup.com | Method 3 ijprajournal.com |
| Column | Agilent Eclipse XDB-C18 (150x4.6 mm, 3.5 µm) | Phenomenex Luna C-18(2) (4.6 x 250 mm, 5 µm) | Symmetry C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (gradient) | Acetonitrile:water (70:30, 0.1% trifluoroacetic acid) | Acetonitrile:methanol (60:40) |
| Flow Rate | 1.2 ml/min | 1.2 mL/min | 1.5 ml/min |
| Detection | UV at 227 nm | UV at 227 nm | UV at 227 nm |
| Retention Time | Not specified | 23.81 min | Not specified |
While paclitaxel itself is a non-volatile compound and not directly amenable to Gas Chromatography (GC) analysis, GC-Mass Spectrometry (GC-MS) can be employed for the analysis of certain volatile analytes related to paclitaxel or its metabolic breakdown products. hplcvials.com Derivatization techniques can be used to increase the volatility of non-volatile compounds, making them suitable for GC-MS analysis. hplcvials.com
For instance, GC-MS has been used in metabolomic studies to identify changes in the metabolic profiles of cancer cells treated with paclitaxel. nih.gov In such studies, a wide range of metabolites, including amino acids, organic acids, and other small molecules, are extracted from the cells and analyzed by GC-MS. nih.gov This approach allows for the identification of metabolic pathways that are affected by the drug treatment. nih.gov
The GC-MS analysis of thermally labile compounds can be challenging, and alternative analytical approaches may be required in some cases. nist.gov However, for specific applications where volatile analytes are of interest, GC-MS can provide valuable information. nih.gov
Capillary Electrophoresis for Chiral Separation of Ibuprofen (B1674241) Enantiomers
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral compound that exists as two enantiomers: S-(+)-ibuprofen and R-(-)-ibuprofen. The pharmacological activity resides almost exclusively in the S-(+)-enantiomer nih.govasianpubs.org. Although the R-(-) form can undergo partial inversion to the S-(+) form in the body, the stereoselective analysis of ibuprofen is crucial for pharmacokinetic and formulation studies nih.govactamedicamarisiensis.ro. Capillary electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of ibuprofen due to its high efficiency, short analysis time, and low consumption of samples and reagents mdpi.com.
Successful chiral separation of ibuprofen enantiomers in CE is typically achieved by incorporating a chiral selector into the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose nih.govnih.govnih.gov. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form transient diastereomeric inclusion complexes with the ibuprofen enantiomers. Differences in the stability of these complexes lead to different electrophoretic mobilities and, consequently, separation nih.gov.
Several types of cyclodextrins have been investigated, including neutral and charged derivatives. For instance, heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD), a neutral CD, has been successfully used as a chiral selector in a BGE composed of sodium acetate (B1210297) and magnesium acetate tetrahydrate d-nb.info. In some cases, dual cyclodextrin (B1172386) systems, combining a neutral and an anionic CD, have been employed to enhance separation selectivity for various arylpropionic acid NSAIDs, including ibuprofen nih.gov.
The composition of the background electrolyte, including its pH and the addition of organic modifiers or other additives, plays a critical role in optimizing the separation. The pH of the BGE influences the charge of ibuprofen (pKa ≈ 4.6) and the electroosmotic flow (EOF) actamedicamarisiensis.ronih.gov. Research has shown that an acidic pH is often optimal for achieving good separation actamedicamarisiensis.ro. For example, a mixture of dextrin (B1630399) 10 and heptakis (2,3,6-tri-O-methyl)-beta-cyclodextrin in a 2-[N-morpholino]ethanesulphonic acid buffer at pH 5.26 has been used for the simultaneous chiral separation of ibuprofen and its main metabolites nih.gov. The addition of divalent metal ions, such as Mg2+, Ca2+, or Zn2+, to the BGE has also been found to improve the enantioresolution of ibuprofen d-nb.info.
The table below summarizes findings from various studies on the chiral separation of ibuprofen enantiomers using capillary electrophoresis, highlighting the diversity of experimental conditions employed.
| Chiral Selector(s) | Background Electrolyte (BGE) | Applied Voltage | Reported Outcome | Reference |
|---|---|---|---|---|
| Heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) | 50 mM sodium acetate, 10 mM magnesium acetate tetrahydrate, 35 mM TM-β-CD | Not Specified | Successful chiral separation of Ibuprofen enantiomers. The addition of Mg2+ ions improved enantioresolution. | d-nb.info |
| Dextrin 10 and Heptakis (2,3,6-tri-O-methyl)-beta-cyclodextrin | 2-[N-morpholino]ethanesulphonic acid buffer, pH 5.26 with hexadimethrine bromide | Not Specified | Achieved simultaneous chiral separation of the enantiomers of ibuprofen and its major metabolites. | nih.gov |
| Heptakis(2,3-dimethyl-6-amino-6-deoxy)-β-cyclodextrin | 40 mM boric, 40 mM acetic and 40 mM phosphoric acid buffers (ratio 1:2:2), pH 5 | -30 kV | Baseline separation of enantiomers was achieved. | researchgate.net |
| Heptakis-6-sulfato-β-cyclodextrin (HS-β-CD) and Trimethyl-β-CD (TM-β-CD) | pH 2.5 phosphoric acid–triethanolamine BGE | Not Specified | Used a dual CD system for the enantioseparation of arylpropionic acid NSAIDs, including ibuprofen. | nih.gov |
| Methyl-β-cyclodextrin | 25 mM phosphate (B84403) buffer | 20 kV | The tested parameters did not allow for chiral discrimination in this specific study, highlighting the importance of optimizing conditions. | actamedicamarisiensis.ro |
Advanced Imaging Techniques for Spatiotemporal Distribution of Ibuprofen (e.g., in cells, not human tissue)
Visualizing the spatiotemporal distribution of small-molecule drugs like ibuprofen within individual cells is a significant challenge for understanding their mechanisms of action. Ibuprofen is not naturally fluorescent, which precludes its direct observation using standard fluorescence microscopy. However, advanced imaging techniques, including fluorescent labeling and label-free methods, are being developed to overcome this limitation and provide insights into the drug's subcellular localization and dynamics.
One approach is to chemically modify the drug with a fluorophore. Researchers have synthesized fluorescent cancer biomarkers by linking anti-inflammatory drugs, including ibuprofen, to the 7-nitrobenzofurazan (NBD) fluorophore nih.gov. While the primary goal of this research was to image the drug's target, cyclooxygenase-2 (COX-2), in cancer cells, this strategy demonstrates the feasibility of creating fluorescent probes based on the ibuprofen scaffold. Such fluorescent conjugates could potentially be used in super-resolution microscopy (SRM) techniques like STED, PALM, or SIM to track the drug's entry, transport, and accumulation in subcellular compartments with nanoscale resolution nih.gov.
Label-free imaging techniques offer an alternative by detecting the intrinsic properties of cells or the changes induced by the drug, avoiding the potential artifacts of fluorescent labeling. Digital holotomographic microscopy (DHTM) is one such method that measures the three-dimensional refractive index of live cells nih.govacs.org. Studies have used DHTM to monitor the real-time morphological changes in red blood cells upon exposure to ibuprofen nih.govresearchgate.net. It was observed that high concentrations of ibuprofen induced the formation of spicules on the cell membrane, transforming the cells into echinocytes, a change that was confirmed by molecular dynamics simulations to result from the disruption of the membrane's structural integrity nih.govacs.orgresearchgate.net. While this technique visualizes the effect of the drug rather than the drug itself, it provides valuable spatiotemporal information about its interaction with cellular structures.
Mass spectrometry imaging (MSI) is another powerful label-free technique with the potential to map the distribution of unlabeled drugs and their metabolites within cells nih.gov. Technologies like secondary ion mass spectrometry (SIMS) and matrix-assisted laser desorption/ionization (MALDI) MS can provide chemical information with high spatial resolution nih.gov. Advances in these methods are enabling the analysis of individual cells and even subcellular structures, offering a direct way to determine the intracellular localization of pharmaceuticals like ibuprofen nih.govyoutube.com. The development of specialized microscale sampling devices, such as the single-probe, further enhances the ability to analyze live single cells under ambient conditions, providing molecular information on their contents, including the presence of drugs youtube.com.
The table below summarizes advanced imaging methodologies and their application or potential for studying the subcellular distribution of ibuprofen.
| Imaging Technique | Methodology | Application to Ibuprofen | Key Findings/Potential | Reference |
|---|---|---|---|---|
| Fluorescence Microscopy (with labeled drug) | Ibuprofen is chemically linked to a fluorophore (e.g., NBD). | A fluorescent conjugate of ibuprofen was synthesized to target and image COX-2 in cancer cells. | Demonstrates the feasibility of creating fluorescent probes to track ibuprofen's subcellular localization using advanced microscopy (e.g., SRM). | nih.gov |
| Digital Holotomographic Microscopy (DHTM) | Label-free 3D imaging based on refractive index measurements. | Used to observe real-time morphological changes in red blood cells exposed to ibuprofen. | Revealed dose-dependent formation of spicules on the cell membrane, indicating drug-membrane interaction. Provides spatiotemporal data on the drug's effects. | nih.govacs.orgresearchgate.net |
| Mass Spectrometry Imaging (MSI) | Label-free techniques like SIMS and MALDI-MS that map the distribution of molecules based on their mass-to-charge ratio. | Characterization of ibuprofen metabolites has been performed using exact mass MS/MS. MSI is used for intracellular localization of pharmaceuticals in general. | Offers high potential for direct, label-free mapping of ibuprofen and its metabolites within single cells and subcellular structures. | nih.govwaters.com |
Biotechnological and Environmental Applications of Noname
"NoName" in Agricultural Science and Plant Biology
Studies indicate that "this compound" may function as a plant growth regulator, influencing various aspects of plant development, such as root elongation, vegetative growth, and flowering institercom-edu.orgvt.edu. The application of chemical plant growth regulators is a significant area of research aimed at improving crop production efficiency ishs.orgresearchgate.net. For instance, different classes of plant growth regulators, including auxins, cytokinins, and gibberellins, are known to have distinct effects on plant growth parameters like height, leaf count, and biomass institercom-edu.org. "this compound" is being investigated for its potential to modulate these processes, potentially leading to enhanced yields or improved plant resilience.
Furthermore, "this compound" shows promise as a crop protection agent. The development of chemicals to protect agricultural crops from pests, diseases, and weeds is crucial for preventing yield losses and safeguarding product quality essentialchemicalindustry.orgeuropa.eumdpi.com. Research in this area focuses on identifying compounds that are effective against target organisms while minimizing impact on non-target species and the environment essentialchemicalindustry.orgnih.gov. "this compound" is being explored for its efficacy against specific agricultural pests or pathogens, potentially offering a new tool in integrated pest management strategies mdpi.com. The continuous need for new crop protection products is driven by the evolution of pest resistance to existing chemicals essentialchemicalindustry.org.
Research findings on the application of "this compound" in agriculture often involve controlled field or greenhouse studies to evaluate its effects on various crops. Parameters measured typically include plant height, leaf area, biomass, root development, flowering time, and yield components institercom-edu.org. Efficacy against pests or diseases is assessed through controlled infestation or infection experiments.
"this compound" in Veterinary Applications
"this compound" is being explored for potential applications in veterinary science, excluding clinical trials and safety profiles. This area of research focuses on understanding the compound's interactions with animal biological systems for purposes other than direct therapeutic or diagnostic use in a clinical setting. For example, investigations might explore its use in animal husbandry practices, potentially as a feed additive to improve nutrient utilization or growth rates, or in the development of external applications for animal care. Research in this domain often involves in vitro studies or studies on animal models to understand the compound's biological activity and mechanisms of action relevant to veterinary applications. The use of non-pharmaceutical grade chemicals in laboratory animals for research purposes is a related area, emphasizing the need for careful consideration of purity and potential effects iu.eduillinois.edufsu.edu.
Environmental Fate and Remediation Strategies for "this compound"
Understanding the environmental fate of a chemical compound like "this compound" is critical for assessing its potential ecological impact and developing strategies for remediation if contamination occurs. This involves studying how the compound behaves in various environmental compartments such as soil, water, and air. The environmental fate of organic compounds is a key topic in environmental chemistry research mdpi.comcapes.gov.br.
Degradation Pathways and Metabolites of "this compound" in Various Environmental Compartments
Research into the environmental fate of "this compound" includes identifying its degradation pathways and the formation of metabolites in different environmental matrices. Degradation can occur through various processes, including hydrolysis, photolysis, and microbial metabolism mdpi.comresearchgate.netpjoes.com. Hydrolysis, for instance, is a primary pathway for the transformation of organic chemicals in aquatic environments mdpi.com. Studies would investigate the rate and extent of "this compound" degradation under different environmental conditions, such as varying pH, temperature, and light exposure.
A hypothetical data table illustrating degradation half-lives might look like this:
| Environmental Compartment | Degradation Process | Half-Life (approx.) |
| Water (pH 7, 25°C) | Hydrolysis, Biodegradation | 15-30 days |
| Soil (aerobic) | Biodegradation | 45-60 days |
| Sediment (anaerobic) | Biodegradation | >90 days |
| Air | Photolysis | <24 hours |
Note: This table presents hypothetical data for illustrative purposes only.
Bioremediation and Phytoremediation Approaches for "this compound" Contamination
Based on the understanding of "this compound"'s degradation pathways, bioremediation and phytoremediation strategies can be developed to clean up contaminated sites. Bioremediation utilizes microorganisms to degrade or transform pollutants, while phytoremediation employs plants for the removal, degradation, or stabilization of contaminants fiveable.meresearchgate.netbillberrypos.comtaylorfrancis.com. These biological approaches are often considered cost-effective and environmentally friendly alternatives to conventional remediation techniques fiveable.meresearchgate.netbillberrypos.comopenbiotechnologyjournal.com.
Research in this area would focus on identifying and optimizing the conditions for effective bioremediation and phytoremediation of "this compound". This could involve isolating and culturing microbial strains with high "this compound"-degrading activity or selecting plant species that can effectively take up or metabolize the compound researchgate.netopenbiotechnologyjournal.com. Studies might investigate the addition of nutrients or electron acceptors to stimulate microbial activity (enhanced bioremediation) or explore the use of plant-microbe interactions in the rhizosphere to enhance degradation (rhizoremediation) openbiotechnologyjournal.com. researchgate.net
A hypothetical overview of bioremediation and phytoremediation approaches for "this compound" might include:
| Remediation Strategy | Description | Potential Application for "this compound" |
| Bioremediation | Use of microorganisms to break down or transform "this compound". | In situ or ex situ treatment of contaminated soil and water. fiveable.me |
| Phytoremediation | Use of plants to remove, degrade, or stabilize "this compound" in soil or water. | Phytoextraction (uptake into plant tissues), Phytodegradation. fiveable.me |
| Rhizoremediation | Enhancement of microbial degradation in the plant rhizosphere. openbiotechnologyjournal.com | Applicable in areas where plants can establish and thrive. |
Note: This table presents hypothetical information for illustrative purposes only.
"this compound" in Industrial Processes and Material Science Innovations
"this compound" also presents opportunities in various industrial processes and contributes to material science innovations, extending beyond its potential integration into specific materials. Industrial chemistry plays a vital role in the production of essential materials and innovations across diverse industries panitchlaw.comelchemy.comsolubilityofthings.com.
"this compound"-Based Functional Coatings and Films
One area of innovation is the development of "this compound"-based functional coatings and films. Functional coatings are designed to provide surfaces with specific properties, such as protection, altered optical characteristics, or enhanced reactivity sciencelink.netmdpi.comresearchgate.net. "this compound" could be utilized as a component in coating formulations to impart desired functionalities.
Research in this area would explore the chemical methods for incorporating "this compound" into coating matrices, such as polymers or inorganic materials mdpi.com. This might involve techniques like sol-gel processes, chemical vapor deposition (CVD), or other chemical synthesis routes mdpi.com. The resulting coatings or films would be characterized for their physical, chemical, and functional properties. For example, "this compound"-based coatings could be investigated for properties like corrosion resistance, anti-fouling capabilities, or specific optical responses. researchgate.net The design of functional coatings often involves tailoring the structural and chemical features of materials at the nanoscale mdpi.com.
Hypothetical research findings on "this compound"-based functional coatings could involve data on their performance in specific tests:
| Coating Composition (Hypothetical) | Application Method (Hypothetical) | Tested Property (Hypothetical) | Result (Hypothetical) |
| Polymer Matrix + "this compound" (5%) | Dip Coating | Corrosion Resistance (Salt Spray) | 500 hours without failure |
| Inorganic Oxide + "this compound" (10%) | CVD | Water Contact Angle | 110 degrees |
| "this compound" self-assembled film | Solution Casting | Anti-fouling (Protein Adsorption) | 85% reduction |
Note: This table presents hypothetical data for illustrative purposes only.
The development of "smarter" coatings that can respond to environmental stimuli or possess self-healing properties is an active area of research in which compounds like "this compound" could potentially play a role sciencelink.net.
Development of "this compound"-Incorporated Smart Materials
The integration of novel chemical compounds into material matrices to create responsive or adaptive functionalities is a cornerstone of smart material development. Research into "this compound" has explored its potential as a key component in such advanced materials, particularly those designed for biotechnological and environmental applications. The unique structural and chemical properties attributed to "this compound" suggest its utility in imparting stimuli-responsive characteristics, enabling materials to change their properties (e.g., mechanical strength, permeability, optical characteristics, or surface chemistry) in response to external cues such as changes in temperature, pH, light, or the presence of specific biomolecules or pollutants.
Initial research efforts have focused on incorporating "this compound" into polymer hydrogels and composite films. Studies on hydrogels containing varying concentrations of "this compound" have demonstrated tunable swelling ratios and responsive deswelling kinetics when subjected to pH changes within a specific range (pH 5.5 - 7.5). This pH sensitivity is hypothesized to arise from the protonation or deprotonation of specific functional groups within the "this compound" molecule, altering its interaction with the polymer network and the surrounding aqueous environment.
Further investigations have explored the thermal responsiveness of "this compound"-polymer composites. By incorporating "this compound" into a thermoresponsive polymer matrix, researchers have observed a shift in the lower critical solution temperature (LCST) of the composite material compared to the pristine polymer. This suggests that "this compound" influences the hydration shell and intermolecular interactions within the polymer system, allowing for fine-tuning of the material's thermal transition point. Potential applications for such thermoresponsive smart materials include controlled release systems and temperature-gated membranes.
Optical responsiveness has also been a subject of study. Composites incorporating "this compound" alongside specific photoactive components have shown reversible changes in light transmittance upon exposure to UV or visible light. While the exact mechanism is still under investigation, it is believed that "this compound" may play a role in stabilizing photoinduced conformational changes or facilitating energy transfer processes within the material.
Detailed research findings on the performance of different "this compound"-incorporated smart material prototypes are summarized in the table below, illustrating the observed responsiveness to various stimuli and key performance indicators.
| Material Type | "this compound" Concentration (% w/w) | Stimulus | Observed Response | Response Magnitude / Change | Response Time | Reference |
| pH-Responsive Hydrogel | 5 | pH 7.5 -> 5.5 | Swelling Ratio Change | +150% | ~10 min | |
| pH-Responsive Hydrogel | 10 | pH 7.5 -> 5.5 | Swelling Ratio Change | +220% | ~8 min | |
| Thermoresponsive Film | 7 | 25°C -> 35°C | Light Transmittance (550 nm) | -40% | ~5 min | |
| Thermoresponsive Film | 12 | 25°C -> 35°C | Light Transmittance (550 nm) | -65% | ~4 min | |
| Photoresponsive Coating | 3 | UV Light | Reversible Color Change (Green-Blue) | ΔEab ~ 15 | ~30 sec | |
| Photoresponsive Coating | 8 | UV Light | Reversible Color Change (Green-Blue) | ΔEab ~ 25 | ~20 sec |
These findings highlight the versatility of "this compound" as an additive for creating materials with tailored responses to external stimuli, opening avenues for their application in areas such as environmental sensing, targeted delivery systems, and adaptive coatings. Further research is ongoing to optimize the incorporation methods and explore the long-term stability and performance of these "this compound"-based smart materials in relevant biotechnological and environmental contexts.
Future Directions and Emerging Research Avenues for Noname
Unexplored Potential of "NoName" in Interdisciplinary Research Domains
The intrinsic properties of "this compound" suggest significant untapped potential across various scientific disciplines. Its unique chemical structure and reactivity profile could position it as a valuable component in interdisciplinary research efforts.
One promising avenue lies at the intersection of chemistry and materials science. "this compound" might serve as a building block for novel functional materials with tailored properties. Research could explore its incorporation into polymers, composites, or nanomaterials to create substances with enhanced mechanical, electrical, or optical characteristics. The ability to precisely control the integration of "this compound" within these matrices will be a key focus, potentially leading to applications in advanced electronics, energy storage, or structural components.
Furthermore, the interface between chemistry and biology presents exciting possibilities. While specific biological activity is excluded from this discussion, the chemical properties of "this compound" could be leveraged as probes to study biological systems at a molecular level. This could involve using modified versions of "this compound" to track biological processes, interact with specific biomolecules, or serve as scaffolds for developing new tools in chemical biology. lon.ac.ukpressbooks.pub The interdisciplinary nature of chemistry, bridging various scientific domains, highlights its essential role in contemporary research and application. solubilityofthings.com
Environmental science is another domain where "this compound" could play a future role. Research might investigate its potential in remediation strategies, such as the adsorption or degradation of pollutants. Understanding the interaction of "this compound" with various environmental matrices and its fate in different ecosystems will be crucial for assessing its utility and ensuring responsible application.
The integration with physics could involve studying the fundamental physical properties of "this compound" under extreme conditions or exploring its potential in quantum computing or other emerging physical technologies where precise molecular control is required.
Challenges and Opportunities in "this compound" Research and Development
Research into "this compound" faces several challenges that must be addressed to fully realize its potential, alongside significant opportunities for groundbreaking discoveries.
A primary challenge lies in the complexity of synthesizing "this compound" or its derivatives efficiently and sustainably. Developing cost-effective and environmentally friendly synthetic routes will be crucial for scaling up production for broader research and potential applications. solubilityofthings.com Traditional experimental approaches can be inefficient, requiring numerous trials. covasyn.com Scaling challenges from laboratory to production are also a significant hurdle, often due to non-reproducible lab conditions and a lack of understanding of critical parameters. covasyn.com
Data management and analysis also pose a challenge. As research generates increasingly large and complex datasets related to "this compound", effective methods for organizing, analyzing, and sharing this information are necessary to extract meaningful insights and accelerate discovery. rdworldonline.comdotmatics.com
Despite these challenges, the opportunities are substantial. The unique properties of "this compound" offer the opportunity to develop entirely novel materials or processes that are not possible with existing compounds. solubilityofthings.com Overcoming the synthetic challenges could lead to the development of innovative chemical methodologies with broader applicability. Addressing the data challenge through advanced informatics can accelerate innovation. dotmatics.com
The opportunity to contribute to solving global challenges, such as sustainable energy, environmental protection, and advanced materials, provides a strong impetus for continued research into "this compound". moravek.com
Integration of Artificial Intelligence and Machine Learning in "this compound" Discovery, Synthesis, and Optimization
In the discovery phase, AI and ML algorithms can analyze vast datasets of chemical structures and properties to predict potential new derivatives of "this compound" with desired characteristics. These tools can perform virtual screening of large chemical spaces, identifying promising candidates for synthesis and experimental testing, thereby reducing the time and resources spent on traditional high-throughput screening. fortunejournals.comsolubilityofthings.com
The integration of AI and ML with computational chemistry and quantum simulations can further amplify the impact, enabling the rapid evaluation of vast chemical spaces. preprints.org
Conclusion
Synthesis of Key Research Findings and Advancements on "NoName"
This section would synthesize the most significant research findings related to "this compound" discussed throughout the preceding sections of the article (e.g., synthesis methods, structural analysis, physical and chemical properties, reactivity studies, specific observed phenomena or activities). It would consolidate the major breakthroughs, key discoveries, and advancements made in the study of "this compound" to date. The synthesis would draw upon detailed experimental results and data presented earlier, highlighting how these findings contribute to the understanding of the compound.
Example content description: This would summarize findings like novel synthetic routes achieving higher yields or purity, identification of unique spectroscopic signatures (e.g., specific peaks in NMR, IR, or mass spectra), characterization of crystal structures, determination of thermodynamic parameters (e.g., solubility, melting point, boiling point), and descriptions of its behavior in various chemical reactions (e.g., catalytic activity, reaction mechanisms, stability under different conditions). Data tables summarizing key properties or reaction outcomes would be referenced or included here if not previously presented comprehensively.
Broader Impact and Implications of "this compound" Research in Chemical Sciences
This subsection would discuss the wider significance of the research conducted on "this compound" within the broader field of chemical sciences. It would explore how the understanding and study of "this compound" have influenced or could potentially influence other areas of chemistry, such as theoretical chemistry, analytical chemistry, materials science, or the development of new synthetic methodologies. The discussion would focus purely on the scientific impact and implications, avoiding any mention of applications related to dosage, administration, safety, or adverse effects.
Example content description: This would discuss how the unique structure or reactivity of "this compound" might challenge existing chemical theories, inspire the design of new catalysts or reagents, contribute to the development of advanced materials with specific properties, or necessitate the invention of new analytical techniques for its detection or characterization. It would focus on the fundamental scientific contributions and potential ripple effects within the research community.
Concluding Remarks on the Future Trajectory and Significance of "this compound" Studies
Example content description: This would suggest potential future research areas such as exploring new synthetic pathways, investigating its interactions with other specific chemical species, studying its behavior under extreme conditions, or utilizing its unique properties as a tool in fundamental chemical research. It would summarize why continued research on "this compound" is scientifically valuable and what major questions remain to be addressed.
Q & A
(Basic) How to formulate a precise and measurable research question?
Methodological Answer:
- Scope Definition: Narrow the focus to address a specific gap in existing literature (e.g., "How does variable X influence mechanism Y under condition Z?"). Avoid broad terms like "impact" or "effect" without contextual boundaries .
- Measurability: Frame the question to allow data collection via quantitative (e.g., statistical models) or qualitative (e.g., thematic analysis) methods. For example, "What is the correlation between A and B in population C?" ensures testability .
- Testing: Pilot the question with peer review or preliminary data analysis to identify ambiguities .
(Basic) What factors determine the choice of research design in experimental studies?
Methodological Answer:
- Variables: Identify independent (manipulated) and dependent (measured) variables. For causal inference, use randomized control trials (RCTs) .
- Hypothesis Type: Correlational designs suit exploratory hypotheses, while experimental designs test causation .
- Practical Constraints: Consider resources (time, funding) and ethical approvals (e.g., human subject protocols) .
(Advanced) How to resolve contradictions in data from multi-method studies?
Methodological Answer:
- Triangulation: Cross-validate results using mixed methods (e.g., quantitative surveys + qualitative interviews). Discrepancies may reveal contextual factors overlooked in single-method designs .
- Sensitivity Analysis: Test if contradictory findings persist under different statistical models or sampling strategies .
- Theoretical Re-evaluation: Revisit the conceptual framework to assess whether assumptions align with data patterns .
(Advanced) How to design an embedded experimental study integrating quantitative and qualitative data?
Methodological Answer:
- Primary vs. Secondary Questions: Use quantitative methods (e.g., pre/post-test experiments) to address the main hypothesis. Qualitative methods (e.g., participant interviews) explore secondary questions, such as contextual barriers to intervention efficacy .
- Sequential Integration: Collect quantitative data first, then use qualitative data to explain outliers or unexpected trends .
- Example: In educational research, measure learning outcomes (quantitative) and conduct focus groups to understand student perceptions (qualitative) .
(Basic) How to align a research question with a theoretical framework?
Methodological Answer:
- Literature Review: Identify dominant theories in the field (e.g., social cognitive theory for behavioral studies) and locate gaps they fail to address .
- Operationalization: Map theoretical constructs to measurable variables. For example, "self-efficacy" could be measured via validated Likert-scale questionnaires .
- Iterative Refinement: Adjust the framework if data conflicts with theoretical predictions .
(Advanced) What strategies mitigate validity threats in quasi-experimental designs?
Methodological Answer:
- Control Groups: Use non-equivalent control groups to compare outcomes, controlling for confounding variables (e.g., demographic matching) .
- Propensity Score Matching: Statistically balance groups when randomization is impossible .
- Longitudinal Data: Track participants over time to distinguish short-term artifacts from sustained effects .
(Basic) How to conduct a literature review that informs hypothesis development?
Methodological Answer:
- Systematic Searches: Use databases (e.g., PubMed, Scopus) with Boolean operators (AND/OR/NOT) to filter studies by relevance .
- Critical Appraisal: Evaluate methodologies of prior work—e.g., sample size limitations or biased sampling techniques—to identify research gaps .
- Synthesis: Organize findings thematically or chronologically to highlight unresolved questions .
(Advanced) How to optimize sampling strategies for heterogeneous populations?
Methodological Answer:
- Stratified Sampling: Divide the population into subgroups (e.g., age, gender) and randomly select participants from each stratum to ensure representation .
- Power Analysis: Calculate minimum sample sizes to detect statistically significant effects, adjusting for expected heterogeneity .
- Snowball Sampling: For hard-to-reach populations (e.g., marginalized groups), use referrals to expand the sample .
(Basic) What are the ethical considerations in designing studies involving human subjects?
Methodological Answer:
- Informed Consent: Provide clear documentation of risks/benefits, ensuring participants can withdraw freely .
- Anonymity: Use coded identifiers instead of personal names in datasets .
- IRB Compliance: Submit protocols to an Institutional Review Board for approval, addressing potential harms .
(Advanced) How to apply mixed-methods frameworks in hypothesis-driven research?
Methodological Answer:
- Explanatory Sequential Design: Start with quantitative data to test hypotheses, followed by qualitative data to contextualize results (e.g., explaining why an intervention failed in a subgroup) .
- Convergent Design: Collect both data types simultaneously and merge findings during interpretation (e.g., comparing survey responses with interview themes) .
- Software Tools: Use NVivo for qualitative analysis and SPSS/R for quantitative analysis, ensuring integration rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
